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Compound of Interest

Compound Name: 12H-Benzofuro[2,3-a]carbazole

cat. No.: B8117167

An In-depth Technical Guide to the Structural Isomers of C18H11NO: The Carbazolone
Scaffold and its Therapeutic Potential

Introduction

In the landscape of modern drug discovery and development, the exploration of novel chemical
entities is paramount. The molecular formula C18H11NO represents a fascinating area of
chemical space, characterized by a high degree of unsaturation that suggests the presence of
complex, polycyclic aromatic systems. Such structures are often associated with significant
biological activity due to their ability to intercalate with DNA, interact with protein active sites,
and patrticipate in various biochemical pathways. This guide, intended for researchers,
scientists, and professionals in drug development, provides an in-depth technical exploration of
the structural isomers of C18H11NO, with a primary focus on the N-phenylcarbazolone scaffold
—a class of compounds with considerable therapeutic promise.

Isomerism, the phenomenon where molecules share the same molecular formula but differ in
their atomic arrangement, plays a critical role in pharmacology. Structural isomers can exhibit
vastly different physical, chemical, and biological properties, including efficacy, toxicity, and
metabolic stability. Understanding and isolating specific isomers is therefore a cornerstone of
rational drug design. This guide will delve into the synthesis, characterization, and potential
applications of C18H11NO isomers, offering field-proven insights and robust experimental
protocols to empower further research and development.
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Part 1: The N-Phenylcarbazolone Isomers: A Core
Focus

Among the various potential structures for C18H11NO, the N-phenylcarbazolone framework
stands out due to the well-documented biological significance of the carbazole nucleus.
Carbazole and its derivatives are recognized as "privileged structures" in medicinal chemistry,
forming the core of numerous natural products and synthetic drugs with a wide array of
activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

The Carbazolone Scaffold: Structure and Isomerism

The core of these molecules is a carbazolone ring system, which is a tricyclic structure
consisting of two benzene rings fused to a five-membered nitrogen-containing ring that also
bears a carbonyl group. The attachment of a phenyl group to the nitrogen atom (N-phenyl)
completes the C18H11NO molecular formula.

The primary source of structural isomerism within the N-phenylcarbazolone class arises from
the position of the carbonyl group on the carbazole framework and the relative positions of the
substituents on the phenyl ring (though for this guide, we will focus on the unsubstituted N-
phenyl group). The carbonyl group can be located at positions 1, 2, 3, or 4 of the carbazole
ring, leading to four distinct regioisomers.
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Caption: Positional isomers of N-phenylcarbazolone based on the carbonyl position.

Synthesis of N-Phenylcarbazolones
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The synthesis of the carbazolone core is a key step and can be achieved through several
strategic approaches. The choice of method often depends on the availability of starting
materials and the desired substitution pattern.

Key Synthetic Strategies:

 Intramolecular C-H Activation/Annulation: Modern synthetic methods often employ transition
metal catalysis to achieve efficient and selective bond formations. A powerful strategy
involves the copper-catalyzed intramolecular oxidative C-C or C-N coupling of appropriately
substituted anilines and 1,3-diketones or enaminones.[4][5] This approach offers a direct
route to the carbazolone core under relatively mild conditions. The causality behind this
choice lies in the high functional group tolerance and regioselectivity often afforded by
copper catalysis.

» Reductive Cyclization: Another classic and robust method is the reductive cyclization of nitro-
containing precursors. For example, an a-substituted 2-nitrophenylcyclohexanone can be
cyclized using reagents like TiCI3 or Fe in acetic acid to form the tetrahydrocarbazolone,
which is then aromatized.[1] This self-validating protocol relies on the well-established
chemistry of nitro group reduction to an amine, which then undergoes intramolecular
condensation.

o Graebe-Ullmann Reaction and Related Cyclizations: The Graebe-Ullmann reaction is a
classic method for synthesizing carbazoles, typically involving the thermal or photochemical
decomposition of 1-phenyl-1,2,3-benzotriazoles.[6][7][8] While traditionally used for
carbazoles, modifications of this and other cyclization strategies, like the Cadogan reaction,
can be adapted for carbazolone synthesis.
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Caption: Generalized workflow for copper-catalyzed carbazolone synthesis.
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Experimental Protocol: Copper-Catalyzed Synthesis of a
Carbazolone Derivative

This protocol describes a general procedure for the synthesis of a carbazolone derivative via

copper-catalyzed intramolecular annulation.

e Step 1: Synthesis of the Enaminone Intermediate.

To a solution of a substituted aniline (1.0 eqg.) and a 1,3-cyclohexanedione derivative (1.1
eq.) in toluene (0.5 M), add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC
analysis indicates complete consumption of the aniline.

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluting with a
hexane/ethyl acetate gradient) to afford the enaminone intermediate.

Step 2: Intramolecular C-N Coupling.

In a sealed tube, combine the enaminone intermediate (1.0 eq.), Cu(OAc)2 (1.5 eq.), and
Na2CO3 (2.0 eq.) in DMF (0.2 M).

Purge the mixture with oxygen for 10 minutes, then seal the tube and heat to 120 °C for
12-24 hours.

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and
dilute with ethyl acetate.

Wash the organic layer with water (3x) and brine (1x). Dry the organic phase over
anhydrous Na2S04, filter, and concentrate in vacuo.

Purify the resulting crude solid by column chromatography (hexane/ethyl acetate) to yield
the pure carbazolone product.

Spectroscopic and Structural Characterization
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Unambiguous identification and differentiation of the C18H11NO isomers are critical. A
combination of spectroscopic techniques is essential for this purpose.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The aromatic region (typically 7.0-9.0 ppm) will show a complex pattern of
signals corresponding to the 11 protons. The specific splitting patterns and coupling
constants are invaluable for determining the substitution pattern on the carbazole and N-
phenyl rings.

o 13C NMR: Will display signals for all 18 carbon atoms, with the carbonyl carbon appearing
significantly downfield (typically 170-190 ppm). The chemical shifts of the aromatic
carbons provide further evidence for the isomeric structure.

o 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton
and carbon signals and establishing the connectivity within the molecule, confirming the
specific regioisomer.

e Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm
the molecular formula (C18H11NO) by providing a highly accurate mass measurement of the
molecular ion.

« Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1700 cm~1 is
characteristic of the carbonyl (C=0) stretching vibration. The exact position can offer clues
about the electronic environment of the carbonyl group.

o X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the
definitive, unambiguous three-dimensional structure of the molecule, confirming the
connectivity and stereochemistry.
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Technique Key Observable Expected Range/Value
Calculated: 270.0919,
HRMS (ESI+) [M+H]*
Observed: 270.0915 £ 0.0005
1H NMR Aromatic Protons 7.0-9.0 ppm
13C NMR Carbonyl Carbon 170 - 190 ppm
IR C=0 Stretch 1650 - 1700 cm1

Part 2: Biological Activity and Drug Development

Potential
The Carbazole Pharmacophore in Medicine

The carbazole nucleus is a key pharmacophore due to its rigid, planar, and electron-rich
nature, which facilitates effective interaction with biological macromolecules. Its lipophilic
character allows it to cross cell membranes, a desirable property for drug candidates. Several
approved drugs, such as the anti-emetic agent ondansetron (a carbazolone derivative) and the
beta-blocker carvedilol, feature the carbazole scaffold, highlighting its therapeutic relevance.

Therapeutic Targets for C18H11NO Isomers

The structural features of N-phenylcarbazolones make them attractive candidates for targeting
several disease pathways.

e Anticancer Activity: Many carbazole derivatives exhibit potent anticancer activity through
various mechanisms, including the inhibition of protein kinases, topoisomerases, and
telomerase, as well as the induction of apoptosis.[1][9] The planar structure of the
carbazolone core is well-suited for intercalating into DNA, disrupting DNA replication and
transcription in cancer cells. Furthermore, these compounds can target key signaling
pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

» Anti-inflammatory and Neuroprotective Effects: Carbazoles have been shown to possess
significant anti-inflammatory and antioxidant properties.[3] They can modulate inflammatory
pathways by inhibiting enzymes like cyclooxygenase (COX) or by scavenging reactive
oxygen species (ROS). This dual activity makes them promising candidates for the treatment
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of neurodegenerative diseases like Alzheimer's and Parkinson's, where both inflammation

and oxidative stress play a crucial role.
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Caption: Potential inhibition of the PI3K/Akt pathway by C18H11NO isomers.

Part 3: Exploring Beyond the Carbazolone Core
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While N-phenylcarbazolones represent a highly promising and logical class of isomers for
C18H11NO, the vastness of this chemical space allows for other plausible structures. For
instance, highly fused, planar heterocyclic systems such as derivatives of indolo[3,2,1-
jk]carbazole could exist. The parent indolo[3,2,1-jk]carbazole has the formula C18H11N.[10]
[11] Introducing a carbonyl group would lead to C18HINO, which is not an isomer but a close
structural relative. However, other substitutions on different fused backbones could theoretically
yield the C18H11NO formula and may possess unique photophysical or biological properties
worthy of investigation.

Conclusion

The molecular formula C18H11NO defines a rich and largely unexplored territory for the
discovery of novel therapeutic agents. This guide has systematically elucidated the structural
diversity, synthesis, and characterization of a key isomeric class: the N-phenylcarbazolones.
Grounded in the proven biological relevance of the carbazole scaffold, these compounds
present significant opportunities for development as anticancer, anti-inflammatory, and
neuroprotective agents. The provided protocols and analytical strategies serve as a robust
framework for researchers to synthesize and unambiguously identify these isomers, while the
discussion of their therapeutic potential aims to inspire further investigation into their
mechanisms of action and structure-activity relationships. As the demand for new and effective
drugs continues to grow, a deep dive into complex chemical spaces like that of C18H11NO will
be essential for driving the next wave of pharmaceutical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Making sure you're not a bot! [mostwiedzy.pl]

e 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A
Review - PMC [pmc.ncbi.nlm.nih.gov]

¢ 3. echemcom.com [echemcom.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2023/cc/d2cc06280a
https://pubmed.ncbi.nlm.nih.gov/21553922/
https://www.benchchem.com/product/b8117167?utm_src=pdf-custom-synthesis
https://mostwiedzy.pl/pl/publication/download/1/biologically-active-compounds-based-on-the-carbazole-scaffold-synthetic-and-mechanistic-aspects_68140.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6332089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6332089/
https://www.echemcom.com/article_147133.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. researchgate.net [researchgate.net]

5. Synthesis of carbazolones and 3-acetylindoles via oxidative C—N bond formation through
PIFA-mediated annulation of 2-aryl enaminones - Organic & Biomolecular Chemistry (RSC
Publishing) [pubs.rsc.org]

6. researchgate.net [researchgate.net]
7. researchgate.net [researchgate.net]
8. m.youtube.com [m.youtube.com]

9. Biologically active carbazole derivatives: focus on oxazinocarbazoles and related
compounds - PubMed [pubmed.ncbi.nim.nih.gov]

10. An indolo[3,2,1-jk]carbazole-fused multiple resonance-induced thermally activated
delayed fluorescence emitter for an efficient narrowband OLED - Chemical Communications
(RSC Publishing) [pubs.rsc.org]

11. Specific indolo[3,2,1-jk]carbazole conducting thin-film materials production by selective
substitution - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Molecular formula C18H11NO structural isomers].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8117167#molecular-formula-c18h11no-structural-
isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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